![molecular formula C14H20O10 B12321420 [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate CAS No. 13036-15-2](/img/structure/B12321420.png)
[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate
Overview
Description
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate is a derivative of glucose, specifically an acetylated form of α-D-glucopyranose. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule at positions 1, 3, 4, and 6. It has the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol .
Preparation Methods
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate can be synthesized through various methods. One common synthetic route involves the acetylation of α-D-glucopyranose using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization.
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetyl groups, resulting in the formation of α-D-glucopyranose and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of .alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed to release α-D-glucopyranose, which participates in various metabolic pathways . The acetyl groups may also influence the compound’s solubility and reactivity, affecting its interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate can be compared with other acetylated sugars, such as:
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: This compound has an additional acetyl group at position 2, making it more heavily acetylated than .alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: This isomer differs in the configuration of the anomeric carbon, which can affect its reactivity and interactions with other molecules.
α-D-Glucopyranose: The non-acetylated form of the compound, which serves as a fundamental building block in carbohydrate chemistry.
The uniqueness of .alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate lies in its specific pattern of acetylation, which imparts distinct chemical and physical properties that are valuable in various applications .
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310800 | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-15-2 | |
| Record name | NSC231870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)
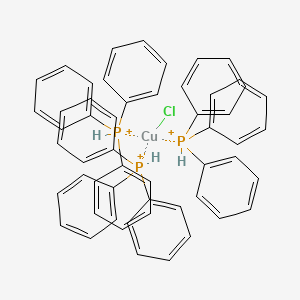
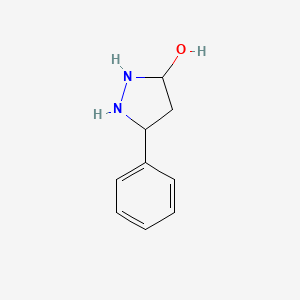
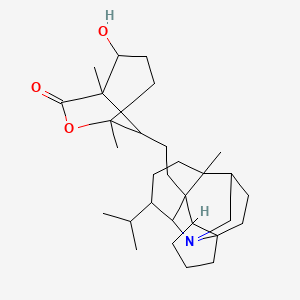
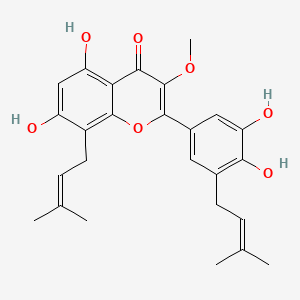
![[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/structure/B12321377.png)
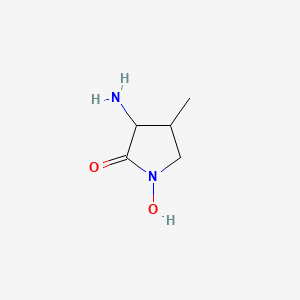
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)
![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)
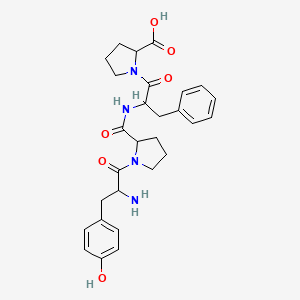
![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
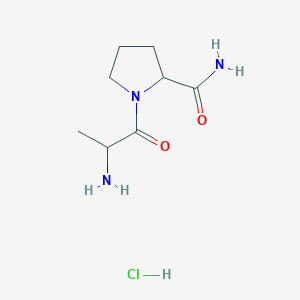

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
